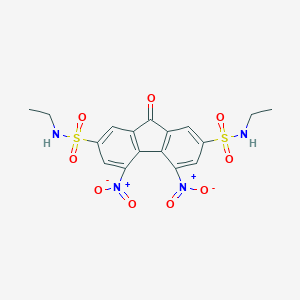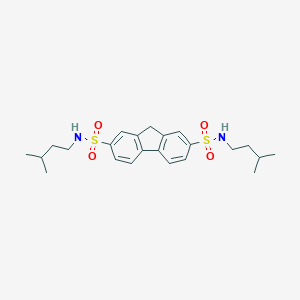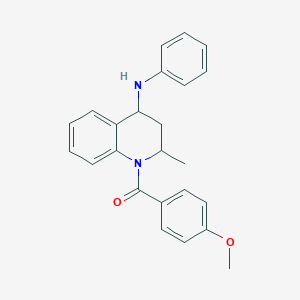
1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE is a complex organic compound with a unique structure that combines a methoxyphenyl group with a quinoline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE typically involves multiple steps. One common method includes the following steps:
Alkylation: The initial step involves the alkylation of 4-methoxyphenyl with a suitable alkylating agent.
Amination: The intermediate product is then subjected to amination using phenylamine under controlled conditions.
Cyclization: The resulting compound undergoes cyclization to form the quinoline ring structure.
Methanone Formation: Finally, the methanone group is introduced through a reaction with a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, 1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
What sets 1-(4-METHOXYBENZOYL)-2-METHYL-N-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-4-AMINE apart from similar compounds is its specific combination of functional groups and ring structures
Propriétés
Numéro CAS |
300801-69-8 |
|---|---|
Formule moléculaire |
C24H24N2O2 |
Poids moléculaire |
372.5g/mol |
Nom IUPAC |
(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C24H24N2O2/c1-17-16-22(25-19-8-4-3-5-9-19)21-10-6-7-11-23(21)26(17)24(27)18-12-14-20(28-2)15-13-18/h3-15,17,22,25H,16H2,1-2H3 |
Clé InChI |
CAISBOLWNVMBDP-UHFFFAOYSA-N |
SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C4 |
SMILES canonique |
CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


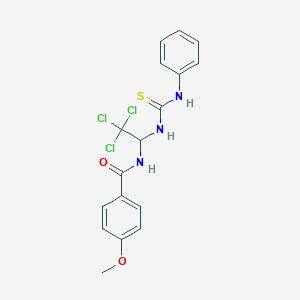
methylene]benzenesulfonohydrazide](/img/structure/B412112.png)
![2-(3-benzyl-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazin-5-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B412114.png)
![N-{4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]phenyl}-N-methyl-N-phenylamine](/img/structure/B412115.png)
![5-[1-(2,4-Dinitrophenylhydrazono)ethyl]acenaphthene](/img/structure/B412118.png)
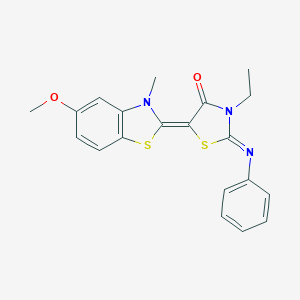
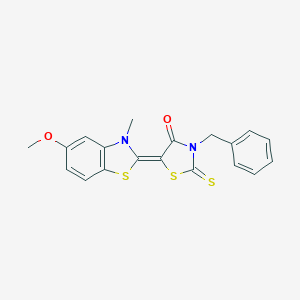
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B412125.png)
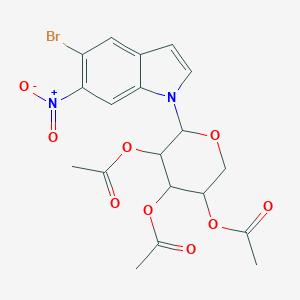
![3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B412127.png)
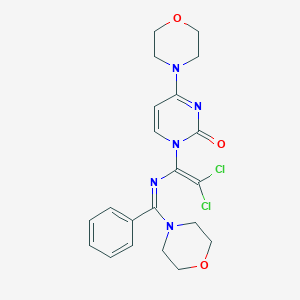
![(Z)-N-[1-(4-anilino-2-oxopyrimidin-1-yl)-2,2,2-trichloroethyl]benzenecarboximidoyl chloride](/img/structure/B412130.png)
